Levallorphan tartrate

Description

Contextualizing Levallorphan (B1674846) Tartrate within Opioid Pharmacology Research

In the broad landscape of opioid pharmacology, levallorphan tartrate is primarily characterized by its interaction with mu (μ) and kappa (κ) opioid receptors. wikipedia.orgbiocat.com Research has consistently shown that it acts as an antagonist at the μ-opioid receptor, the primary target for classical opioids like morphine. wikipedia.orgdrugbank.com This antagonism is responsible for its ability to counteract the effects of other opioids. drugbank.com

Simultaneously, levallorphan functions as an agonist at the κ-opioid receptor. wikipedia.orgsmolecule.com This agonistic activity contributes to its own set of pharmacological effects, which are distinct from those of μ-opioid agonists. wikipedia.org This mixed agonist-antagonist profile is a key area of investigation, as it offers insights into the complex signaling pathways and physiological responses mediated by different opioid receptor subtypes.

The study of levallorphan's receptor binding and functional activity has been crucial in understanding the structure-activity relationships of opioid compounds. By modifying the chemical structure of morphinans, researchers have been able to dissect the specific molecular features that determine whether a compound will act as an agonist, antagonist, or have a mixed profile at various opioid receptors. gpatindia.com

Historical Significance of this compound as an Opioid Modulator

This compound emerged as a significant compound in the mid-20th century, synthesized in 1950. taylorandfrancis.com Its development was rooted in the understanding that substituting the methyl group on the nitrogen atom of narcotic analgesics with an allyl group could yield compounds with antagonistic properties. taylorandfrancis.com This principle led to the creation of levallorphan as the N-allyl derivative of levorphanol (B1675180). taylorandfrancis.com

Historically, levallorphan was widely utilized in clinical settings, particularly in anesthesia. wikipedia.orgncats.io Its primary application was to reverse the respiratory depression induced by opioid analgesics and barbiturates used during surgery, while still maintaining a degree of analgesia through its κ-opioid receptor agonism. wikipedia.orgncats.io This dual capability made it a valuable tool for managing the side effects of potent painkillers.

Furthermore, levallorphan was frequently combined with opioid analgesics to mitigate their adverse effects, especially in obstetrics. wikipedia.orgncats.ioncats.io A notable example is the standardized formulation known as Pethilorfan, which combined levallorphan with pethidine. wikipedia.orgncats.io While its clinical use has largely been superseded by newer, more specific antagonists like naloxone (B1662785), the historical application of levallorphan provided critical insights into the concept of opioid modulation and the potential for developing drugs with more refined side-effect profiles. wikipedia.orgdrugbank.com

Overview of Key Research Domains Pertaining to this compound

Academic research on this compound has spanned several key domains, providing a deeper understanding of its multifaceted pharmacological actions.

Receptor Binding and Affinity Studies: A primary focus of research has been to characterize the binding affinities of levallorphan for different opioid receptor subtypes. Studies have consistently demonstrated its high affinity for μ-opioid receptors, where it acts as an antagonist, and for κ-opioid receptors, where it functions as an agonist. wikipedia.orgnih.gov Some research also indicates an interaction with delta (δ) opioid receptors, although its affinity is generally lower for this subtype. nih.gov

Table 1: Receptor Binding Profile of Levallorphan

| Receptor | Action | Research Findings |

|---|---|---|

| μ-Opioid Receptor (MOR) | Antagonist/Partial Agonist | Competes with and blocks the effects of strong μ-agonists like morphine. wikipedia.orgdrugbank.com Some studies classify it as a partial agonist at the mu receptor. ncats.ioebi.ac.uk |

| κ-Opioid Receptor (KOR) | Agonist | Produces analgesia and other effects characteristic of kappa-agonism. wikipedia.orgsmolecule.com |

| δ-Opioid Receptor (DOR) | Lower Affinity | Shows some affinity, but less than for mu and kappa receptors. nih.gov |

Investigation of Opioid-Induced Respiratory Depression: A significant body of research has explored levallorphan's ability to counteract opioid-induced respiratory depression. nih.govfrontiersin.org These studies were instrumental in establishing its role as a respiratory stimulant in the context of opioid overdose. nih.gov Research from as early as 1953 detailed its effects on opiate-induced respiratory depression. frontiersin.orgsemanticscholar.org

Metabolism and Biotransformation: More recent research has delved into the metabolic pathways of levallorphan. Studies have investigated its biotransformation by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. researchgate.net These investigations have revealed that CYP3A4 can produce a variety of metabolites from levallorphan, while CYP2D6 is a less effective catalyst. researchgate.net Furthermore, levallorphan has been shown to act as a time-dependent inhibitor of CYP3A4. researchgate.net

Table 2: Metabolic Research Findings for Levallorphan

| Enzyme | Interaction | Key Finding |

|---|---|---|

| CYP3A4 | Substrate and Time-Dependent Inhibitor | Catalyzes the formation of multiple metabolites and is subject to time-dependent inhibition by levallorphan. researchgate.net |

| CYP2D6 | Poor Catalyst | Leads to a more limited number of metabolites compared to CYP3A4. researchgate.net |

Modulation of Analgesia and Other Opioid Effects: Research has also focused on how levallorphan modulates the analgesic effects of other opioids. nih.gov Studies have examined its impact on morphine-induced changes in intestinal function, highlighting its antagonistic properties. nih.gov Additionally, its ability to reverse the psychotomimetic and dysphoric effects of other agonist-antagonists has been a subject of investigation. drugbank.com

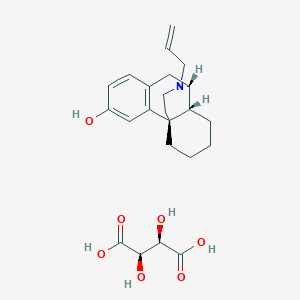

Structure

2D Structure

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h2,6-7,13,16,18,21H,1,3-5,8-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t16-,18+,19+;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMLYVACGDQRFU-ZTMWJVNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017345 | |

| Record name | Levallorphan hydrogen tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71-82-9 | |

| Record name | Morphinan-3-ol, 17-(2-propen-1-yl)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levallorphan tartrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levallorphan hydrogen tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVALLORPHAN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0VSF7HTN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Evolution of Levallorphan Tartrate Research

Early Synthesis and Discovery Research

Levallorphan (B1674846), a compound belonging to the morphinan (B1239233) class of opioids, was first synthesized by Hoffmann-La Roche. ethernet.edu.et The synthesis and subsequent introduction of the drug occurred in 1951. ethernet.edu.et The development of levallorphan was part of a broader investigation into the chemical modification of morphinan structures to alter their pharmacological effects. The specific synthesis of levallorphan tartrate was achieved by Schneider and Hellerbach in 1950. taylorandfrancis.com The process of creating levallorphan involves several key chemical reactions, including the Grewe cyclization as a crucial step to produce the morphinan skeleton. gpatindia.com Further steps involve N-alkylation using 3-bromopropene to introduce the characteristic allyl group onto the nitrogen atom. gpatindia.com Researchers at Hoffmann-La Roche, including Drs. O. Schnider, A. Grüssner, and J. Hellerbach, were instrumental in supplying the compound for pharmacological studies. unodc.org The initial development was undertaken by Hoffmann-La Roche, Inc. patsnap.com

Development of Levallorphan as an N-Allyl Derivative in Narcotic Antagonist Research

The development of levallorphan is rooted in the strategic chemical modification of opioid molecules to create antagonists. Researchers discovered that replacing the methyl group attached to the nitrogen atom of potent narcotic analgesics with an allyl group could yield compounds that counteract the effects of the original drug. taylorandfrancis.com This principle was applied to the potent analgesic levorphanol (B1675180), which is the N-methyl analogue of levallorphan. unodc.org By substituting the methyl group on levorphanol with an allyl group, levallorphan was created, possessing significant morphine antagonist properties. unodc.org

This targeted synthesis was based on the theoretical understanding that the N-allyl substitution was key to conferring antagonist activity at the opioid receptors. taylorandfrancis.com Levallorphan was thus developed as an N-allyl derivative of levorphan, just as nalorphine (B1233523) was the N-allyl derivative of morphine. taylorandfrancis.com This structural change allows levallorphan to act as an antagonist at the μ-opioid receptor (MOR), competing with and blocking the effects of other opioids. wikipedia.orgdrugbank.com While it blocks the MOR, it also functions as an agonist at the κ-opioid receptor (KOR), a characteristic that contributes to its mixed agonist-antagonist profile. wikipedia.org

Paradigmatic Shifts in Opioid Antagonism: Levallorphan's Precedence to Naloxone (B1662785)

Levallorphan was a significant step in the development of opioid antagonists, but it represented an intermediate stage before the advent of "pure" antagonists like naloxone. taylorandfrancis.com Levallorphan possesses both antagonist and agonist properties; it blocks the μ-opioid receptor but activates the κ-opioid receptor. wikipedia.orgbritannica.com This dual activity means that while it could reverse respiratory depression caused by other opioids, it could also produce its own analgesic and psychotomimetic effects, such as hallucinations and dysphoria. taylorandfrancis.comwikipedia.org

The synthesis of naloxone in 1960 marked a paradigm shift in opioid antagonism. cambridge.org Unlike levallorphan, naloxone is a pure antagonist with no agonist activity. taylorandfrancis.comcambridge.org This lack of agonist properties made it a much safer and more reliable option for reversing opioid overdose, as it did not have the side effects associated with levallorphan's partial agonism. taylorandfrancis.com Animal studies revealed naloxone to be a more potent antagonist than both nalorphine and levallorphan in counteracting respiratory depression. cambridge.org Specifically, naloxone was found to be about twice as potent as levallorphan as an antagonist. cambridge.org Consequently, naloxone became the drug of choice, largely supplanting levallorphan in clinical practice. taylorandfrancis.comwikipedia.org

| Feature | Levallorphan | Naloxone |

| Year Introduced | 1951 ethernet.edu.et | Synthesized in 1960, FDA approved in 1971 britannica.comcambridge.org |

| Mechanism of Action | μ-opioid receptor (MOR) antagonist, κ-opioid receptor (KOR) agonist wikipedia.org | Pure opioid antagonist (no agonist properties) taylorandfrancis.comcambridge.org |

| Relative Potency | Less potent antagonist than naloxone cambridge.org | Approximately twice as potent as levallorphan as an antagonist cambridge.org |

| Clinical Profile | Mixed agonist-antagonist; can cause psychotomimetic effects wikipedia.org | Pure antagonist; reverses opioid effects without producing its own taylorandfrancis.com |

Historical Context of this compound in Anesthesia Research

In the mid-20th century, this compound played a notable role in the field of anesthesia. wikipedia.org Its primary application was to counteract the profound respiratory depression that was a common and dangerous side effect of the opioid analgesics and barbiturates used to induce and maintain surgical anesthesia. wikipedia.orgncats.io By acting as an opioid antagonist, levallorphan could reverse this life-threatening effect while still preserving a degree of analgesia due to its agonist activity at the κ-opioid receptor. wikipedia.org This made it a valuable tool for anesthesiologists seeking to improve the safety of opioid use during surgery. wikipedia.org However, with the development of the purer antagonist naloxone, the use of levallorphan in this context has significantly declined. wikipedia.org

Combination Formulations in Historical Clinical Research (e.g., Pethilorfan)

To mitigate the side effects of opioid analgesics, particularly respiratory depression, historical clinical research explored the use of combination drug formulations. Levallorphan was frequently combined with the synthetic opioid pethidine (also known as meperidine). taylorandfrancis.comwikipedia.org This combination was so commonly used, especially in obstetrics, that a standardized formulation called Pethilorfan was marketed by Roche Products Ltd. taylorandfrancis.comncats.io

The rationale behind Pethilorfan was to balance the potent analgesic effects of pethidine with the respiratory-depressant-reversing properties of levallorphan. taylorandfrancis.com A typical formulation of Pethilorfan contained 100 mg of pethidine and 1.25 mg of levallorphan. taylorandfrancis.com While popular for a time, it was discovered that this combination could lead to reduced analgesic potency and, in some cases, might even paradoxically increase respiratory depression. taylorandfrancis.com

| Combination Product | Components | Purpose |

| Pethilorfan | Pethidine (Meperidine) | To reduce the respiratory depressant effects of pethidine while providing analgesia. taylorandfrancis.comwikipedia.org |

| Levallorphan |

Pharmacological Characterization and Receptor Interactions of Levallorphan Tartrate

Opioid Receptor Antagonism Mechanisms

Levallorphan's primary mechanism of action involves competing with other opioids for binding sites on opioid receptors. drugbank.com This competitive antagonism is the basis for its use in reversing the effects of potent opioid agonists.

Levallorphan (B1674846) acts as an antagonist at the mu-opioid receptor (MOR). wikipedia.orgncats.ioncats.io It competitively binds to this receptor, thereby blocking the effects of mu-opioid agonists like morphine. wikipedia.orgdrugbank.com This antagonistic action is responsible for its ability to counteract the respiratory depression induced by opioid analgesics. wikipedia.org Studies have shown that levallorphan can reverse the analgesic and respiratory depressant effects of mu-agonists. nih.gov In vivo studies have demonstrated that levallorphan effectively reverses the analgesia induced by mu-opioid agonists. nih.gov

Levallorphan also interacts with kappa (κ) and delta (δ) opioid receptors. nih.gov While it is primarily known for its mu-receptor antagonism, it displays agonist activity at the kappa-opioid receptor (KOR). wikipedia.org This KOR agonism is thought to contribute to some of its analgesic properties, allowing it to reverse the respiratory depression of other opioids while maintaining a degree of analgesia. wikipedia.org In contrast, its interaction with the delta-opioid receptor is less pronounced. nih.gov Receptor binding studies have indicated that levallorphan possesses a high affinity for mu and kappa receptors, with a lower affinity for delta receptors. nih.gov

Partial Agonist Properties and Receptor Efficacy Research

Levallorphan is not a pure antagonist; it also possesses partial agonist properties, particularly at the mu-opioid receptor. ncats.ioncats.iodrugbank.com This means that while it can block the effects of full agonists, it can also weakly activate the receptor itself. ncats.ioncats.io

The partial agonist activity of levallorphan has been characterized in various in vitro assays. One key method is the [35S]GTPγS binding assay, which measures the activation of G-proteins coupled to opioid receptors. In studies using Chinese Hamster Ovary (CHO) cell membranes expressing the mu-opioid receptor (mMOR-CHO), levallorphan was identified as a partial agonist. ncats.ioncats.io It produced approximately 12% of the maximal stimulation observed with the full agonist DAMGO, with an EC50 value of 2.7 nM. ncats.ioncats.io

Further studies have shown that the presence of sodium ions can influence the agonist efficacy of levallorphan in [35S]GTPγS binding assays. nih.gov For partial agonists like levallorphan, agonist-stimulated [35S]GTPγS binding increased with NaCl concentrations up to 25 mM, and then decreased at higher concentrations. nih.gov In rat thalamic membranes, levallorphan acted as an antagonist in this assay. nih.gov

Table 1: In Vitro Agonist Activity of Levallorphan at the Mu-Opioid Receptor

| Assay System | Agonist Efficacy | EC50 (nM) | Reference |

|---|---|---|---|

| mMOR-CHO membranes ([35S]GTPγS) | ~12% of DAMGO | 2.7 | ncats.ioncats.io |

| Rat thalamic membranes ([35S]GTPγS) | Antagonist | - | nih.gov |

The agonist profile of levallorphan distinguishes it from both full opioid agonists and pure antagonists. Unlike morphine, a full agonist, levallorphan exhibits lower intrinsic efficacy at the mu-opioid receptor. nih.gov This lower efficacy is a defining characteristic of its partial agonist nature.

Compared to its structural analog, levorphanol (B1675180), which is a potent opioid agonist, levallorphan's profile is markedly different. dovepress.com While levorphanol is a full agonist at most mu-receptor subtypes in [35S]GTPγS binding assays, levallorphan demonstrates only partial agonism. nih.gov This difference in agonist activity underlies their opposing clinical effects, with levorphanol being a strong analgesic and levallorphan acting as an antagonist with some intrinsic activity. dovepress.com

Non-Opioid Receptor Interactions

While the primary pharmacological actions of levallorphan are mediated through opioid receptors, there is some evidence of its interaction with non-opioid receptors. It has been shown to bind to the nicotinic acetylcholine (B1216132) receptor alpha2/alpha3 subunit, where it acts as an antagonist. drugbank.com However, the clinical significance of this interaction in comparison to its potent opioid receptor activity is not as well-established.

Nicotinic Acetylcholine Receptor Binding (Alpha2/Alpha3 Subunits)

Levallorphan tartrate has been identified as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs), specifically targeting those composed of alpha-2 (α2) and alpha-3 (α3) subunits. drugbank.com These receptor subtypes are ligand-gated ion channels widely distributed in the central and peripheral nervous systems, where they play crucial roles in synaptic transmission. The interaction of levallorphan with these receptors involves binding to the receptor complex, which prevents the endogenous neurotransmitter, acetylcholine, from binding and activating the receptor. drugbank.com This antagonistic action modulates cholinergic neurotransmission.

While the antagonistic activity of levallorphan at α2/α3 nAChR subunits is established, detailed quantitative binding affinity data, such as dissociation constants (Kd) or inhibition constants (Ki), are not extensively detailed in the reviewed literature. However, it is understood that levallorphan competes with acetylcholine and other nicotinic agonists for the binding sites on these receptors. drugbank.com The mechanism of action involves blocking the ion channel associated with the receptor, thereby inhibiting the influx of cations that would normally occur upon agonist binding.

Table 1: Interaction of Levallorphan with Nicotinic Acetylcholine Receptor Subunits

| Receptor Subunit | Action | Organism |

|---|---|---|

| Neuronal acetylcholine receptor subunit alpha-2 | Antagonist | Humans |

This table is based on information from reference drugbank.com.

Potential Interactions with Other Neurotransmitter Systems

The primary pharmacological profile of levallorphan is characterized by its interaction with the opioid system, where it acts as an antagonist at the μ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR). wikipedia.orgmedkoo.com However, research into its effects on other major neurotransmitter systems, such as the serotonergic and dopaminergic systems, is less defined.

Studies on structurally related morphinan (B1239233) compounds, like levorphanol, have suggested potential, albeit weak, interactions with other systems. For instance, levorphanol has been shown to inhibit the reuptake of norepinephrine (B1679862) and serotonin (B10506), with Ki values of 1.2 μM and 90 nM, respectively. nih.gov It also interacts with N-methyl-D-aspartate (NMDA) receptors with a Ki of 600 nM. nih.gov The relevance of these findings to levallorphan is uncertain, as these interactions occur at concentrations significantly higher than those required for potent opioid receptor activity. nih.gov

Direct evidence for significant, high-affinity binding of levallorphan to serotonin or dopamine (B1211576) receptors is not prominently featured in the scientific literature. Its primary and clinically relevant interactions appear to be confined to the opioid and, to a lesser extent, the nicotinic acetylcholine receptor systems. Any influence on serotonergic or dopaminergic pathways may be indirect consequences of its primary receptor targets rather than a result of direct receptor binding.

Ligand Binding Dynamics and Receptor Affinity Studies

The binding of this compound to its primary targets, particularly opioid receptors, has been a subject of pharmacological study. It is recognized as a compound with high affinity for the μ-opioid receptor. pharmaguideline.com Its interaction is complex, exhibiting properties of a partial agonist or a full antagonist depending on the specific receptor and the assay conditions. scientificlabs.co.uk For instance, at the μ-opioid receptor, it can act as a partial agonist. drugbank.com

In competitive binding assays, levallorphan is often used as a displacer to determine the non-specific binding of other ligands, which is indicative of its own strong binding characteristics. nih.gov Receptor affinity studies have provided quantitative measures of its potency at various opioid receptors. The affinity is typically expressed by the inhibition constant (Ki) or the half-maximal effective concentration (EC50). Levallorphan demonstrates a high affinity for mu-opioid receptors with an EC50 of approximately 2 nM. pharmaguideline.com It is also known to be a partial agonist at delta-opioid receptors. scientificlabs.co.uk The KEGG (Kyoto Encyclopedia of Genes and Genomes) database identifies the human targets for this compound as OPRM1 (μ-opioid receptor), OPRK1 (κ-opioid receptor), and OPRD1 (δ-opioid receptor). kegg.jp

Table 2: Receptor Binding Affinity of Levallorphan

| Receptor Target | Action | Affinity Metric (Value) |

|---|---|---|

| μ-Opioid Receptor (OPRM1) | Partial Agonist / Antagonist | EC50: ~2 nM pharmaguideline.com |

| δ-Opioid Receptor (OPRD1) | Partial Agonist / Antagonist | - |

Note: Quantitative affinity values for all receptor subtypes are not consistently available in the reviewed literature. The table reflects the available data.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Nicotine |

| Levorphanol |

| Norepinephrine |

| Serotonin |

Metabolic Pathways and Pharmacokinetic Research of Levallorphan Tartrate

Hepatic Metabolism and Metabolite Identification

The metabolism of levallorphan (B1674846) is mediated by members of the cytochrome P450 (P450) superfamily of monooxygenases. nih.gov Studies utilizing recombinant human CYP enzymes have been instrumental in elucidating the specific metabolic pathways. The process results in the formation of several metabolic products, with the profile of metabolites being highly dependent on the specific P450 isoform involved. researchgate.net

Detailed analysis of levallorphan's biotransformation has shown that different enzymes produce a range of metabolites. Research indicates that the enzyme CYP3A4 is capable of generating a variety of metabolites from levallorphan. researchgate.netgu.se This is attributed to the enzyme's large and flexible active site, which allows different parts of the levallorphan molecule to be presented to the catalytic heme center. nih.govresearchgate.net In contrast, the enzyme CYP2D6 is a less effective catalyst and produces a more limited range of metabolites. nih.govresearchgate.net

Cytochrome P450 Enzyme Interactions in Levallorphan Biotransformation

CYP2D6 is considered a poorer catalyst for the metabolism of levallorphan compared to CYP3A4. nih.govresearchgate.net It generates a more restricted number of metabolites. nih.govresearchgate.net This limited catalytic activity is thought to be a result of the more constrained active site of CYP2D6, which likely allows the levallorphan molecule to bind in only two primary orientations. nih.govresearchgate.net

In contrast to CYP2D6, CYP3A4 demonstrates broader catalytic activity towards levallorphan. nih.govresearchgate.net Its large and adaptable active site facilitates the formation of a diverse array of metabolites. nih.govresearchgate.netgu.se This flexibility allows various parts of the levallorphan substrate to interact with the enzyme's heme group, leading to multiple points of metabolic attack. nih.govresearchgate.net

Inhibition studies have revealed significant differences in how levallorphan interacts with CYP2D6 and CYP3A4. Levallorphan demonstrates strong reversible inhibition of the CYP2D6 enzyme. nih.govresearchgate.net Conversely, it does not show significant reversible inhibition of CYP3A4. nih.govresearchgate.net

However, levallorphan does act as a time-dependent inhibitor of CYP3A4. nih.govresearchgate.net This suggests a productive binding orientation within the CYP3A4 active site that is not seen with CYP2D6. nih.govresearchgate.net This time-dependent inhibition is likely due to close interactions between the N-allyl group of the levallorphan molecule and the heme of the CYP3A4 enzyme. nih.govresearchgate.net

Comparative Metabolic Studies with Related Morphinans (e.g., Levorphanol)

To better understand the catalytic properties of CYP enzymes, comparative studies have been conducted between levallorphan and its structural analog, levorphanol (B1675180). nih.govresearchgate.net These studies were designed to compare how the substrates orient within the enzyme's active site and the resulting impact on metabolism and inhibition. nih.govresearchgate.net

The primary structural difference between the two compounds is the substituent on the nitrogen atom: levallorphan has an allyl group, whereas levorphanol has a methyl group. This structural variance has significant implications for their interaction with metabolic enzymes. nih.govresearchgate.net Like levallorphan, levorphanol is metabolized into various products by CYP3A4, while CYP2D6 is a less efficient catalyst for its biotransformation. nih.govresearchgate.net

A key distinction in their enzymatic interactions is levallorphan's role as a time-dependent inhibitor of CYP3A4, a characteristic not observed with levorphanol. nih.govresearchgate.net This specific inhibitory action is attributed to the presence of levallorphan's N-allyl moiety, which appears to interact directly with the CYP3A4 heme group. nih.govresearchgate.net These comparative findings are consistent with the known structural models of the enzymes, highlighting the large, flexible active site of CYP3A4 and the more restricted nature of the CYP2D6 active site. nih.govresearchgate.net

Preclinical Pharmacological Investigations of Levallorphan Tartrate

Animal Model Studies on Opioid Antagonism

Levallorphan's primary and most well-documented preclinical effect is its ability to counteract the effects of opioid agonists. This antagonistic activity is predominantly mediated through its interaction with the µ-opioid receptor. nih.govbritannica.com

A significant focus of preclinical research on levallorphan (B1674846) has been its capacity to reverse the life-threatening respiratory depression induced by narcotic analgesics. nih.govnih.govscispace.com Studies in various animal models, including dogs and rabbits, have consistently demonstrated that levallorphan can effectively counteract the depressive effects of opioids on respiration.

Table 1: Preclinical Studies on the Reversal of Narcotic-Induced Respiratory Depression by Levallorphan Tartrate

| Animal Model | Narcotic Investigated | Observed Effect of Levallorphan |

| Dog | Morphine | Reversal of depressed respiratory rate and volume. |

| Rabbit | Meperidine | Antagonism of respiratory depression. |

Note: Specific quantitative data from these early preclinical studies are not extensively detailed in the available contemporary literature.

Beyond its effects on respiration, preclinical studies have confirmed levallorphan's ability to antagonize other prominent effects of opioids, such as sedation and analgesia. nih.govnih.govnih.govmeliordiscovery.commeliordiscovery.com Standard preclinical tests, including the hot plate and tail-flick tests in rodents, have been employed to assess the antagonism of opioid-induced analgesia. In these models, pretreatment with levallorphan has been shown to reduce the analgesic efficacy of potent opioids like morphine and fentanyl.

Similarly, the sedative effects of opioids, often characterized by decreased locomotor activity in animal models, are also attenuated by levallorphan. For instance, in mice, levallorphan can counteract the sedation induced by µ-opioid agonists.

Table 2: Preclinical Antagonism of Opioid-Induced Sedation and Analgesia by this compound

| Animal Model | Opioid Effect Investigated | Preclinical Test | Finding |

| Rat | Analgesia | Tail-Flick Test | Levallorphan antagonizes morphine-induced increases in pain latency. |

| Mouse | Analgesia | Hot Plate Test | Levallorphan reduces the analgesic effect of potent opioids. |

| Mouse | Sedation | Locomotor Activity | Levallorphan counteracts the decrease in activity caused by µ-opioid agonists. |

Research on Psychotomimetic and Dysphoric Effects in Preclinical Models

In addition to its antagonist properties at the µ-opioid receptor, levallorphan also acts as an agonist at the kappa-opioid receptor. nih.govbritannica.comfrontiersin.org This interaction is believed to be the basis for its psychotomimetic and dysphoric effects. Preclinical models used to investigate these aversive properties include conditioned place aversion (CPA) studies. In a CPA paradigm, animals learn to associate a particular environment with the subjective effects of a drug. A drug that produces aversive or dysphoric effects will lead the animal to avoid the environment paired with its administration. While the direct application of levallorphan in CPA studies is not extensively detailed in the available literature, the known pharmacology of kappa-opioid agonists strongly suggests that it would induce conditioned place aversion, indicative of dysphoria. frontiersin.org

Animal models for psychotomimetic effects, which can include alterations in perception and thought processes, are more complex. However, the known effects of other kappa-opioid agonists in preclinical models, such as alterations in locomotor patterns and prepulse inhibition, provide a framework for understanding the potential psychotomimetic-like effects of levallorphan. nih.gov

Interactions with Other Central Nervous System Depressants

The preclinical evaluation of levallorphan has also extended to its interactions with other classes of central nervous system (CNS) depressants, notably barbiturates and the analgesic propoxyphene.

Preclinical investigations have explored the influence of levallorphan on the CNS depression induced by barbiturates. nih.govvt.edue-nps.or.krresearchgate.net Animal models, such as the pentobarbital-induced sleeping time test in mice, are commonly used to assess the sedative-hypnotic effects of barbiturates. Studies have examined whether levallorphan can alter the duration of sleep induced by agents like pentobarbital (B6593769) or thiopental. The findings from these investigations have been complex, with some early reports suggesting a potential for levallorphan to deepen or prolong barbiturate-induced depression rather than antagonize it. This is in contrast to its clear antagonistic effects on opioids.

Table 3: Preclinical Interaction of this compound with Barbiturates

| Animal Model | Barbiturate | Parameter Measured | Observed Interaction |

| Mouse | Pentobarbital | Sleeping Time | Reports suggest a potential for prolongation of sedation. |

| Dog | Thiopental | Anesthetic Depth | Early studies indicate a complex interaction, not simple antagonism. |

Levallorphan has been investigated for its potential as an antidote in cases of propoxyphene poisoning. nih.govnih.govmsdvetmanual.com Propoxyphene, an opioid analgesic, can cause significant respiratory depression in overdose situations. Preclinical studies in animal models such as rats and dogs have been conducted to evaluate the efficacy of levallorphan in reversing the toxic effects of propoxyphene. These studies have generally demonstrated that levallorphan can be effective in counteracting propoxyphene-induced respiratory depression, a finding consistent with its broader opioid-antagonist properties.

Table 4: Preclinical Research on this compound as an Antidote for Propoxyphene Poisoning

| Animal Model | Focus of Study | Finding |

| Rat | Reversal of Respiratory Depression | Levallorphan demonstrates efficacy in counteracting propoxyphene-induced respiratory depression. |

| Dog | Treatment of Overdose | Levallorphan shows potential as an antidote in preclinical models of propoxyphene toxicity. |

Comparative Efficacy and Potency in Preclinical Antagonism Research

Preclinical studies in animal models have been instrumental in elucidating the comparative antagonist profiles of levallorphan, nalorphine (B1233523), and naloxone (B1662785). Research conducted in rats has provided quantitative data on the potency of levallorphan and nalorphine in antagonizing morphine-induced effects. These studies have distinguished between central and peripheral antagonist activities.

In assessments of central antagonism, the ability of these compounds to counteract morphine-induced antinociception (an indicator of central nervous system effects) was measured. Levallorphan was found to be a more potent antagonist than nalorphine in this regard. The dose required to reduce the maximal effect of morphine by 50% (AD50) for levallorphan was 0.89 mg/kg administered subcutaneously, whereas the AD50 for nalorphine was 5.1 mg/kg, indicating that levallorphan is approximately 5.7 times more potent than nalorphine in antagonizing the central analgesic effects of morphine in this model.

Regarding peripheral antagonism, the capacity of these agents to reverse morphine-induced constipation (inhibition of intestinal transit) was evaluated. Levallorphan again demonstrated greater potency than nalorphine. The AD50 for levallorphan in restoring intestinal transit was 0.12 mg/kg, while for nalorphine it was 0.25 mg/kg. This suggests that levallorphan is roughly twice as potent as nalorphine in its peripheral antagonist actions on the gastrointestinal tract in rats.

While direct comparative preclinical studies evaluating levallorphan against naloxone using similar models and endpoints are not as readily available in the reviewed literature, it is widely acknowledged that naloxone is a pure opioid antagonist with no agonist activity, unlike levallorphan which possesses some agonist effects. This fundamental difference often makes naloxone the preferred agent in clinical situations requiring complete reversal of opioid effects.

| Antagonist | Effect Antagonized | Animal Model | AD50 (mg/kg, s.c.) | Relative Potency (Levallorphan vs. Nalorphine) |

|---|---|---|---|---|

| Levallorphan | Morphine-induced Antinociception (Central Antagonism) | Rat | 0.89 | Levallorphan is ~5.7x more potent |

| Nalorphine | Morphine-induced Antinociception (Central Antagonism) | Rat | 5.1 | |

| Levallorphan | Morphine-induced Constipation (Peripheral Antagonism) | Rat | 0.12 | Levallorphan is ~2.1x more potent |

| Nalorphine | Morphine-induced Constipation (Peripheral Antagonism) | Rat | 0.25 |

Antidiuretic Action Antagonism Research

Research into the effects of this compound on the antidiuretic action of opioids has revealed its potent antagonistic properties in this specific physiological context. Preclinical investigations have demonstrated that levallorphan effectively counteracts the antidiuretic effect induced by morphine.

In comparative studies, levallorphan has been shown to be significantly more potent than nalorphine in this regard. It is reported to be at least 25 times as potent as nalorphine in antagonizing the antidiuretic action of morphine. However, it is noteworthy that neither levallorphan nor adiphenine, another compound tested, were found to antagonize the antidiuretic effect of nicotine, suggesting a degree of specificity in its mechanism of action related to opioid-induced pathways.

| Compound | Antagonistic Effect on Morphine-Induced Antidiuresis | Relative Potency |

|---|---|---|

| This compound | Present | At least 25 times more potent than Nalorphine |

| Nalorphine | Present | - |

Clinical Pharmacological Studies and Applications Research of Levallorphan Tartrate

Reversal of Opioid-Induced Respiratory Depression in Clinical Settingsnih.govnih.gov

Levallorphan (B1674846) tartrate was clinically investigated for its ability to counteract respiratory depression, a significant risk associated with opioid analgesics. nih.gov Its primary application centered on reversing the depressive effects of opioids on the respiratory system. nih.gov The mechanism of action involves antagonizing the effects of narcotic analgesics at the receptor level. nih.gov Unlike pure antagonists such as naloxone (B1662785), levallorphan possesses some intrinsic agonist activity. taylorandfrancis.com Research demonstrated its utility in various medical scenarios where potent opioid analgesia was necessary, but respiratory function was a concern. nih.govnih.gov

In the fields of anesthesia and post-anesthetic care, levallorphan tartrate was studied as a means to improve patient safety when using opioid analgesics. scispace.com The supplementation of general anesthesia, such as nitrous oxide-oxygen-thiopental sodium anesthesia, with opioids could lead to significant respiratory depression. nih.gov Clinical trials explored the use of levallorphan to mitigate this effect, allowing for adequate analgesia while maintaining safer respiratory parameters. scispace.com

One area of research involved its combination with the opioid levorphanol (B1675180) for postoperative pain management. A 1957 study investigated the effects of levallorphan on analgesia in 77 patients who had undergone pulmonary resection. The research aimed to determine if levallorphan interfered with the analgesic properties of levorphanol while providing respiratory protection. Patients were administered levorphanol with or without levallorphan in a blinded, alternating manner, and the duration of pain relief was meticulously documented. nih.gov

| Patient Group | Number of Patients | Intervention | Primary Outcome Measured |

|---|---|---|---|

| Group 1 | 27 | Levorphanol 2mg with or without levallorphan SC | Duration of analgesia |

| Group 2 | 50 | Levorphanol 4-5mg with or without levallorphan SC | Duration of analgesia |

The goal of such applications was to create a more "balanced" anesthesia, reducing the requirements for other anesthetic agents like Pentothal Sodium by safely enabling the use of larger quantities of potent, short-acting analgesics. scispace.com

The use of opioid analgesics like pethidine for pain relief during labor raised concerns about potential respiratory depression in both the mother and the newborn. taylorandfrancis.commhmedical.com this compound was investigated as an adjunct to these opioids to counteract such side effects. taylorandfrancis.com The transplacental passage of opioids can lead to neonatal respiratory depression, manifesting as lower Apgar scores and an increased time to sustained respiration. mhmedical.com The addition of levallorphan was intended to mitigate these risks, offering a potential method to provide maternal pain relief without compromising neonatal respiratory function. taylorandfrancis.com Studies evaluated whether combining levallorphan with an opioid analgesic could be used safely for labor pain without increasing maternal or neonatal morbidities. nih.gov

Efficacy and Safety of Combination Therapiesnih.govnih.gov

Research extensively focused on combining this compound with specific opioid analgesics to create formulations that balanced analgesia and respiratory safety. nih.gov These combination therapies were developed with the aim of providing the pain-relieving benefits of opioids while inherently protecting against the risk of respiratory depression. nih.govscispace.com

A prominent combination therapy involved levallorphan and pethidine (also known as meperidine), marketed under the name Pethilorfan. nih.govtaylorandfrancis.com This combination was synthesized to counteract the maternal and fetal respiratory depressant side-effects of pethidine when used for analgesia during labor. taylorandfrancis.com

An observational study evaluated the safety and efficacy of Pethilorfan for labor pain relief by comparing maternal and neonatal outcomes in a group of 177 women who received the combination drug with a control group of 354 women who did not receive analgesics. nih.gov The study assessed key neonatal indicators such as Apgar scores and the incidence of respiratory disturbances. The findings showed no significant differences in the rates of low Apgar scores or respiratory issues between the two groups, suggesting that the combination could be used without increasing specific neonatal morbidities. nih.gov The efficacy for pain relief was reported to be 83.6%, though the analgesia was often incomplete. nih.gov

| Outcome Measure | Pethilorfan Group (n=177) | Control Group (n=354) | Significance |

|---|---|---|---|

| Apgar Score < 7 at 1 min | No significant difference | No significant difference | NS |

| Apgar Score < 7 at 5 min | No significant difference | No significant difference | NS |

| Composite Neonatal Morbidities | No significant difference | No significant difference | NS |

| Respiratory Disturbances | No significant difference | No significant difference | NS |

Another significant area of research was the combined use of this compound with alphaprodine hydrochloride (Nisentil) to supplement nitrous oxide-oxygen anesthesia. scispace.comnih.gov Nisentil, a short-acting analgesic, was considered a good choice for this purpose, but its use in higher doses was limited by the risk of marked respiratory depression. scispace.com

A preliminary report on 452 patients detailed a technique where levallorphan was combined with Nisentil in a 1:50 ratio. scispace.com This approach was investigated to see if it could permit the use of larger doses of Nisentil to reduce or eliminate the need for Pentothal Sodium during anesthesia, without causing respiratory depression. The study found that the administration of levallorphan allowed for a significant increase in the Nisentil doses while simultaneously reducing the Pentothal requirements by approximately 50% compared to when no levallorphan was used. scispace.com This demonstrated a promising approach to achieving balanced anesthesia. scispace.com

| Anesthetic Component | Without Levallorphan | With Levallorphan | Observed Effect |

|---|---|---|---|

| Pentothal Sodium Requirement | Baseline | ~50% Reduction | Decreased need for Pentothal |

| Permissible Nisentil Dose | Limited by Respiratory Depression | Markedly Increased | Enhanced analgesic supplementation |

Pharmacodynamic Studies in Human Subjectsnih.gov

Pharmacodynamic studies in human subjects focused on elucidating the direct effects of this compound on the body, particularly its interaction with opioids and its independent actions. nih.gov A key finding was that levallorphan is not a pure opioid antagonist; it possesses some weak morphine-like agonist properties. taylorandfrancis.com This distinguishes it from antagonists like naloxone, which is devoid of agonist activity. taylorandfrancis.com

Research confirmed its primary pharmacodynamic effect is the antagonism of opioid-induced respiratory depression. nih.gov Studies measured respiratory parameters in subjects who had received opioids, followed by the administration of levallorphan, demonstrating a reversal of the depressive respiratory effects. nih.gov Investigations also explored its influence on other bodily functions affected by opioids, such as intestinal motility. nih.gov Furthermore, studies examined how levallorphan's presence altered the analgesic effect of opioids, finding that while it counteracted respiratory depression, it could also have an impact on the level of pain relief provided by the narcotic. nih.gov

Observational Studies on Clinical Outcomes

Observational studies on the clinical outcomes of this compound have primarily focused on its use in combination with opioid analgesics during labor. One such combination, pethidine with levallorphan, was marketed as Pethilorfan. wikipedia.orgnih.gov A retrospective observational study conducted from January 1, 2005, to December 31, 2016, evaluated the safety, and efficacy of this combination for pain relief during labor, as well as its effect on breastfeeding. nih.gov

In the aforementioned study, 177 women who were administered Pethilorfan during labor were compared with a control group of 354 women who delivered without analgesic drugs. nih.gov The research indicated that while the group receiving Pethilorfan had a higher incidence of prolonged and/or operative deliveries, there were no significant differences in several key neonatal morbidity indicators when compared to the control group. nih.gov Specifically, the rates of Apgar scores below 7 at both 1 and 5 minutes, composite neonatal morbidities, hyperbilirubinemia, and respiratory disturbances were comparable between the two groups. nih.gov Maternal adverse effects associated with the use of Pethilorfan were generally reported as mild and transient. nih.gov

Table 1: Comparison of Neonatal Outcomes with and without Pethilorfan (Pethidine and Levallorphan) Administration During Labor

| Outcome Measure | Pethilorfan Group (n=177) | Control Group (n=354) | Statistical Significance |

|---|---|---|---|

| Apgar Score < 7 at 1 minute | Not significantly different | Not significantly different | No significant difference |

| Apgar Score < 7 at 5 minutes | Not significantly different | Not significantly different | No significant difference |

| Composite Neonatal Morbidities | Not significantly different | Not significantly different | No significant difference |

| Hyperbilirubinemia | Not significantly different | Not significantly different | No significant difference |

| Respiratory Disturbances | Not significantly different | Not significantly different | No significant difference |

Data derived from a retrospective observational study. nih.gov

The same 2018 observational study also investigated the impact of Pethilorfan on breastfeeding outcomes. nih.gov The findings revealed that the incidence of suckling difficulties lasting over 24 hours was similar between the group that received Pethilorfan and the control group. nih.gov Furthermore, there were no significant differences in breastfeeding rates at the time of discharge from the hospital or at one month postpartum between the two groups. nih.gov This suggests that the use of a combination of pethidine and levallorphan for labor analgesia did not impede the initiation or continuation of breastfeeding in this cohort. nih.gov

Table 2: Breastfeeding Outcomes with and without Pethilorfan (Pethidine and Levallorphan) Administration During Labor

| Outcome Measure | Pethilorfan Group (n=177) | Control Group (n=354) | Statistical Significance |

|---|---|---|---|

| Suckling Difficulties > 24 hours | Similar incidence | Similar incidence | No significant difference |

| Breastfeeding Rate at Discharge | Similar rate | Similar rate | No significant difference |

| Breastfeeding Rate at 1 Month | Similar rate | Similar rate | No significant difference |

Data derived from a retrospective observational study. nih.gov

Historical Clinical Research Contexts

Levallorphan was developed during a period of active research into narcotic antagonists. nih.gov Its primary application in the clinical setting was to counteract the respiratory depression caused by opioid analgesics, a significant concern in both general anesthesia and obstetrics. wikipedia.orgdrugbank.com The combination of levallorphan with pethidine was a common practice, leading to the availability of a standardized formulation, Pethilorfan, in the late 1950s. ncats.io

The rationale for combining levallorphan with an opioid agonist was to mitigate the depressive effects of the opioid while preserving its analgesic properties. wikipedia.org Levallorphan functions as an antagonist at the µ-opioid receptor and an agonist at the κ-opioid receptor. wikipedia.org This dual action was thought to be beneficial in maintaining a degree of analgesia while reversing respiratory depression. wikipedia.org

Historically, the use of narcotic antagonists in obstetrics was a subject of considerable interest. nih.gov The goal was to provide effective pain relief to the mother during labor without compromising the respiratory function of the newborn. nih.govevidencebasedbirth.com Levallorphan, along with nalorphine (B1233523), was one of the early antagonists used for this purpose. nih.gov However, levallorphan itself is not a pure antagonist and possesses some agonist properties, which could lead to psychotomimetic effects such as hallucinations and dysphoria at sufficient doses. wikipedia.orgdrugbank.com

Over time, the development of pure opioid antagonists with a more favorable safety profile, such as naloxone, led to a decline in the clinical use of levallorphan. nih.govdrugbank.com Naloxone became the preferred agent for reversing opioid-induced respiratory depression due to its lack of agonist activity. drugbank.com

Chemical Synthesis and Structural Activity Relationship Studies of Levallorphan Tartrate

Synthetic Pathways and Methodologies

The synthesis of levallorphan (B1674846), chemically known as (-)-N-allyl-3-hydroxymorphinan, is a multi-step process rooted in the broader methodologies developed for creating the morphinan (B1239233) skeleton. Morphinans are a class of compounds that lack the 4,5-epoxy bridge characteristic of morphine, and they are typically prepared synthetically. pharmacy180.com A pivotal approach in their synthesis is the Grewe cyclization, which is analogous to the cyclization of reticuline (B1680550) that occurs in the natural biosynthesis of morphine. wikipedia.org

The general strategy involves the construction of the core tetracyclic morphinan structure, followed by the introduction of the specific N-substituent. For levallorphan, this involves synthesizing the 3-hydroxymorphinan precursor and then performing an N-allylation.

The synthesis of the morphinan core often begins with benzyl-substituted octahydroisoquinolines. juniperpublishers.comresearchgate.net A key and widely recognized method for constructing the morphinan ring system is the Grewe cyclization reaction. juniperpublishers.comacs.org

Key steps in a typical synthetic pathway include:

Preparation of a Benzylisoquinoline Intermediate: The synthesis often starts from simpler, commercially available precursors to build a suitable N-substituted benzylisoquinoline derivative.

Grewe Cyclization: This acid-catalyzed intramolecular cyclization is the cornerstone of many morphinan syntheses. wikipedia.orgjuniperpublishers.com It involves treating a benzyl-substituted octahydroisoquinoline with a strong acid, such as phosphoric acid, to form the tetracyclic morphinan skeleton. juniperpublishers.com This reaction establishes the complex ring structure of the target molecule.

Demethylation/Modification: The initial product of the Grewe cyclization may have protecting groups, such as a methoxy (B1213986) group at the 3-position instead of the required hydroxyl group. A demethylation step, often using agents like hydrobromic acid, is necessary to yield the phenolic hydroxyl group of 3-hydroxymorphinan. gpatindia.com

N-Allylation: The final key step is the introduction of the allyl group onto the nitrogen atom. The precursor, 3-hydroxymorphinan (which is essentially norlevorphanol), is reacted with an allyl halide (e.g., allyl bromide) to yield levallorphan.

A simplified representation of the final stages is the N-alkylation of the secondary amine intermediate:

| Reactant | Reagent | Product |

| 3-Hydroxymorphinan | Allyl bromide | Levallorphan |

This table illustrates the direct precursor relationship in the final step of levallorphan synthesis.

Optimizing the synthesis of complex molecules like levallorphan is crucial for industrial production, focusing on maximizing yield, ensuring high purity, and maintaining a cost-effective and environmentally conscious process. Optimization strategies can be applied at each stage of the synthesis. researchgate.netmdpi.com

Common optimization techniques include:

Reaction Condition Tuning: Systematically adjusting parameters such as temperature, pressure, reaction time, and catalyst choice can significantly improve the yield and reduce the formation of byproducts. nih.gov

Solvent Selection: The choice of solvent can influence reaction rates and selectivity. Using greener solvents is also a key consideration in modern synthetic chemistry. nih.gov

Purification Methods: High purity is essential for pharmaceutical compounds. Optimization involves developing efficient purification protocols. Techniques such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are used to isolate the desired product from reaction mixtures. juniperpublishers.com Recrystallization is another common method to obtain a final product of high purity. mdpi.com

Process Automation: Modern approaches like automated flow chemistry allow for rapid screening of various reaction conditions, leading to faster optimization and improved process control. nih.gov This method can enhance safety and efficiency, leading to higher yields and reduced waste. nih.gov

Structure-Activity Relationship (SAR) of Morphinan Derivatives

The biological activity of morphinan derivatives is highly dependent on their chemical structure. Subtle modifications to the molecule can drastically alter its pharmacological profile, shifting it from a potent agonist to a strong antagonist.

The substituent on the tertiary nitrogen atom is a primary determinant of a morphinan's agonist versus antagonist activity. pharmacy180.com

N-Methyl Group: An N-methyl substitution, as seen in the potent agonist levorphanol (B1675180), generally confers strong agonistic properties at opioid receptors. pharmacy180.com

N-Allyl Group: When the N-methyl group is replaced by a larger substituent like an N-allyl, N-methallyl, or N-propyl group, the resulting compound typically exhibits narcotic antagonist properties. pharmacy180.comgpatindia.com Levallorphan, with its N-allyl group, is a classic example of this principle. This switch from agonist to antagonist is attributed to how the bulkier N-substituent alters the binding orientation of the ligand within the opioid receptor, preventing the conformational change required for receptor activation.

| N-Substituent | Resulting Activity | Example Compound |

| Methyl (-CH₃) | Agonist | Levorphanol |

| Allyl (-CH₂CH=CH₂) | Antagonist | Levallorphan |

| Phenyl-ethyl (-CH₂CH₂Ph) | Potent Agonist | N-phenylethyl-normorphine |

This interactive table summarizes the critical role of the nitrogen substituent in determining the pharmacological action of morphinans.

Phenolic 3-Hydroxyl Group: The phenolic hydroxyl group at the C-3 position is widely considered essential for high-affinity binding to opioid receptors and potent analgesic activity. mdpi.comnih.gov Masking this group, for instance by converting it into a methyl ether (-OCH₃) as in dextromethorphan, significantly reduces or abolishes opioid agonist activity. gpatindia.com

Alcoholic 6-Hydroxyl Group: While morphine contains an alcoholic hydroxyl group at C-6, this feature is absent in the morphinan series, as is the 4,5-epoxy bridge. pharmacy180.com Studies on morphine analogues show that modification of the C-6 hydroxyl group can increase both analgesic activity and toxicity. pharmacy180.com However, the high potency of morphinans like levorphanol demonstrates that the C-6 hydroxyl is not a strict requirement for strong opioid activity. mdpi.com

| Modification | Effect on Opioid Activity |

| C-3 Position | |

| Free Phenolic Hydroxyl (-OH) | Essential for high agonist activity |

| Etherification (e.g., -OCH₃) | Decreases agonist activity |

| C-6 Position (in Morphine Analogues) | |

| Conversion to Ketone | Decreases activity |

| Removal (as in Morphinans) | Potent activity still possible |

This table details how changes to the hydroxyl groups affect the activity of morphinan and related compounds.

Development of Deuterated Analogues for Research Purposes

The development of deuterated analogues of pharmaceutical compounds is a well-established strategy in medicinal chemistry to investigate and optimize drug metabolism and pharmacokinetic profiles. The replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength, known as the kinetic isotope effect, can slow down metabolic pathways that involve the cleavage of these bonds, potentially leading to a longer half-life, reduced formation of toxic metabolites, and an improved therapeutic window for the parent drug.

For research purposes, deuterated analogues serve as invaluable tools. They are frequently used as internal standards in mass spectrometry-based bioanalytical assays due to their similar chemical properties to the parent drug but distinct mass. This allows for precise quantification of the non-deuterated drug in biological matrices. Furthermore, studying the metabolic fate of deuterated analogues can help elucidate the specific sites of metabolism on a drug molecule.

In the context of levallorphan, a morphinan derivative known for its opioid antagonist and partial agonist activity, the development of deuterated analogues is of significant interest for researchers. A commercially available deuterated version, Levallorphan-D5 Tartrate Salt, exists for research applications. gpatindia.com The "D5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium. This labeled analogue is primarily intended for use in metabolic studies and as an internal standard for quantitative analysis of levallorphan.

Similarly, comprehensive structural-activity relationship (SAR) studies specifically focusing on deuterated analogues of levallorphan tartrate are not found in published scientific literature. Such studies would typically involve synthesizing a series of deuterated levallorphan analogues with deuterium substitution at various positions within the molecule. These analogues would then be evaluated for their binding affinity at opioid receptors (mu, kappa, and delta) and their functional activity (agonist, antagonist, or partial agonist) to determine how isotopic substitution influences the pharmacological profile. The absence of such published data prevents a detailed discussion and the creation of data tables on the research findings in this specific area.

While the principles of deuteration suggest potential modifications to the metabolic profile of levallorphan, without specific experimental data from synthesis and SAR studies, any discussion on the impact of deuteration on its efficacy and receptor interactions would be speculative.

Analytical Methodologies in Levallorphan Tartrate Research

Spectrophotometric Analysis

Spectrophotometry is a fundamental analytical tool in pharmaceutical sciences, utilized for both qualitative and quantitative analysis of drug substances. researchgate.net This technique measures the interaction of a compound with electromagnetic radiation, providing valuable information about its molecular structure and concentration.

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a substance. For a compound like levallorphan (B1674846) tartrate, which contains a chromophore (a light-absorbing group) in its structure, this technique is particularly useful for quantitative analysis. The Japanese Pharmacopoeia provides reference spectra for levallorphan tartrate, which can be used for identification purposes. mhlw.go.jp

In a typical quantitative application, a solution of this compound is prepared in a suitable solvent, and its absorbance is measured at a specific wavelength, known as the wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the compound in the solution. This relationship allows for the accurate determination of the drug's concentration in bulk samples and pharmaceutical dosage forms.

Table 1: General Parameters in UV-Vis Spectrophotometric Analysis

| Parameter | Description | Typical Application for this compound |

| λmax (Wavelength of Maximum Absorbance) | The wavelength at which the compound absorbs the most light, providing maximum sensitivity. | Used for quantitative measurements to ensure accuracy and precision. |

| Solvent | The liquid used to dissolve the sample. Must be transparent in the wavelength range of interest. | A common solvent might be dilute hydrochloric acid or methanol. |

| Concentration Range | The range of concentrations over which the Beer-Lambert law is obeyed. | A calibration curve is typically generated within a specific range (e.g., 5-40 µg/mL). nih.gov |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a particular wavelength. | A constant for a specific compound at a specific wavelength and in a given solvent. |

Infrared (IR) spectrophotometry, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for the identification and characterization of pharmaceutical compounds. ekb.eg It works by measuring the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting IR spectrum is a unique "molecular fingerprint" characterized by absorption bands corresponding to specific functional groups.

For this compound, the IR spectrum would exhibit characteristic peaks corresponding to its various structural features, such as:

O-H stretching: From the phenolic hydroxyl group and the tartrate moiety.

C-H stretching: From the aliphatic and aromatic parts of the molecule.

C=C stretching: From the aromatic ring.

C-N stretching: From the tertiary amine.

C-O stretching: From the hydroxyl and ether linkages.

This technique is invaluable for confirming the identity of this compound by comparing its spectrum to that of a reference standard. It is also used in quality control to detect impurities or polymorphic forms of the drug substance, as these would result in noticeable changes in the IR spectrum. ekb.eg

Chromatographic Techniques for Purity and Metabolite Analysis

Chromatography is a highly efficient separation technique that is central to modern pharmaceutical analysis. It is used to separate a mixture into its individual components, allowing for their identification and quantification.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of drug substances and finished products. daneshyari.com For this compound, HPLC is used to separate the active pharmaceutical ingredient (API) from any related substances, including impurities from the manufacturing process or degradation products that may form during storage. The purity of commercially available this compound is often specified as ≥98% as determined by HPLC. sigmaaldrich.comnih.gov

In a typical reversed-phase HPLC (RP-HPLC) method, the sample is passed through a column packed with a nonpolar stationary phase (like C18). A polar mobile phase is then used to elute the components. This compound, being a moderately polar compound, is well-retained and separated under these conditions. A UV detector is commonly used to monitor the column effluent, and the area of the peak corresponding to this compound is proportional to its concentration.

Table 2: Illustrative HPLC Parameters for Pharmaceutical Analysis

| Parameter | Description | Example for Analysis of an Organic Base like Levallorphan |

| Stationary Phase (Column) | The solid material inside the column that separates the analytes. | C18 (Octadecylsilyl) bonded silica, typically 5 µm particle size. daneshyari.com |

| Mobile Phase | The solvent that moves the sample through the column. | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). rsc.org |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | Typically 1.0 mL/min. |

| Detection | The method used to visualize the separated components. | UV detection at the λmax of the compound. |

| Injection Volume | The amount of sample introduced into the HPLC system. | Typically 10-20 µL. |

The combination of HPLC with mass spectrometry (MS) creates a powerful analytical tool (HPLC-MS) for identifying unknown compounds, such as drug metabolites. nih.gov After the HPLC system separates the components of a complex mixture (e.g., a biological sample from a metabolism study), the eluent is introduced into the mass spectrometer. The MS detector ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information.

Tandem mass spectrometry (MS/MS) can be used for further structural elucidation. nih.gov In an MS/MS experiment, a specific ion (the "parent" ion) is selected, fragmented, and the resulting "daughter" ions are analyzed. The fragmentation pattern provides detailed structural information that can be used to identify the metabolites of this compound. This technique is essential in drug metabolism studies to understand how the body processes the drug. mdpi.commdpi.com

Titration Methods in Pharmaceutical Analysis

Titrimetric methods, while considered classical, are still widely used in pharmaceutical analysis due to their high precision, accuracy, and cost-effectiveness. basicmedicalkey.com They are often employed for the assay of bulk drug substances and raw materials.

For this compound, which is the salt of an organic base, a non-aqueous acid-base titration is a suitable method for quantification. basicmedicalkey.com The analysis is performed in a non-aqueous solvent (e.g., glacial acetic acid) because it enhances the basicity of the levallorphan molecule, allowing for a sharp and clear endpoint.

In this procedure, a known weight of this compound is dissolved in a suitable non-aqueous solvent, and then titrated with a standardized solution of a strong acid, such as perchloric acid in acetic acid. The endpoint of the titration can be determined visually using an indicator or potentiometrically using a pH electrode. reagent.co.uk This method provides a direct measure of the total basic content and is a reliable way to determine the purity of the bulk drug.

Advanced Techniques for Receptor Binding and Functional Assays

To investigate the pharmacological properties of levallorphan and its parent compounds at opioid receptors, researchers employ sophisticated in vitro techniques. These assays provide critical data on how the compound binds to its target receptors and its ability to initiate a cellular response through G-protein signaling pathways nih.govnih.gov.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, used to determine the affinity of a ligand for a receptor nih.gov. These assays measure the direct interaction between a radiolabeled ligand and a receptor, which can be present in cell membrane preparations or tissue homogenates. In the context of levallorphan research, these assays are used to characterize its binding profile at various opioid receptor subtypes (μ, δ, and κ).

Competition binding assays are a common format. In this setup, a fixed concentration of a radiolabeled opioid ligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competitor drug (like levallorphan or its derivatives). The ability of the unlabeled drug to displace the radioligand from the receptor is measured, from which its inhibitory constant (Ki) can be calculated. The Ki value represents the affinity of the drug for the receptor; a lower Ki value indicates a higher binding affinity nih.gov.

In studies characterizing opioid receptor binding, levallorphan itself has been used as a tool to define non-specific binding. Due to its high affinity, a high concentration of levallorphan can occupy nearly all specific opioid receptor sites, ensuring that any remaining radioligand binding is considered non-specific and can be subtracted from the total binding nih.gov. Research has also extended to derivatives like N-methyl levallorphan, confirming its profile as a pure antagonist with a high affinity for μ-opioid receptors compared to κ and δ receptors nih.gov.

Table 2: Application of Radioligand Binding Assays in Levallorphan-Related Research

| Assay Type | Purpose | Key Finding/Application | Reference |

|---|---|---|---|

| Competition Binding | Determine the binding affinity (Ki) of unlabeled ligands. | Used to study the affinity of N-methyl levallorphan for μ, κ, and δ opioid receptors. | nih.gov |

| Competition Binding | Define non-specific binding of a radioligand. | 8 μM of levallorphan was used to determine non-specific binding in assays with CHO cells expressing opioid receptors. | nih.gov |

Future Directions and Research Gaps in Levallorphan Tartrate Studies

Re-evaluation of Dual Agonist-Antagonist Properties in Modern Pharmacology

Levallorphan (B1674846) is characterized by its distinct actions on different opioid receptors. It functions as an antagonist at the µ-opioid receptor (MOR) and as an agonist at the κ-opioid receptor (KOR). britannica.comwikipedia.org This dual activity was historically utilized to counteract the respiratory depression caused by µ-opioid agonists while maintaining a degree of analgesia through KOR activation. wikipedia.org

In the current pharmacological landscape, a re-evaluation of this profile is crucial. The understanding of opioid receptor pharmacology has evolved, with a greater appreciation for the complexities of signal transduction, receptor dimerization, and biased agonism. Modern research should revisit levallorphan's interactions with these receptors to delineate its precise mechanism of action. Key questions to address include the potential for biased signaling at the KOR, which could lead to analgesia with a reduced side-effect profile, and a more detailed characterization of its antagonistic properties at the MOR in the presence of newer, more potent synthetic opioids.

Table 1: Receptor Activity Profile of Levallorphan

| Receptor | Action | Reference |

|---|---|---|

| µ-opioid receptor (MOR) | Antagonist | britannica.comwikipedia.org |

| κ-opioid receptor (KOR) | Agonist | britannica.comwikipedia.org |

Potential for Novel Therapeutic Applications based on Unique Receptor Profile

The KOR agonism of levallorphan opens avenues for novel therapeutic applications beyond its historical use in analgesia and opioid overdose. Research into KOR agonists has identified their potential in a variety of conditions. mdpi.comnih.govconsensus.app Given levallorphan's established interaction with this receptor, it represents a candidate for repurposing.

Potential areas of exploration include:

Pruritus: KOR agonists have shown efficacy in treating chronic itching. nih.gov

Inflammatory Diseases: The anti-inflammatory potential of KOR agonists is an emerging area of research. mdpi.comnih.gov

Neurological and Psychiatric Disorders: KOR modulation has been implicated in conditions such as depression and addiction. nih.gov The dysphoric effects sometimes associated with KOR agonists would need to be carefully considered in this context. pharmacytimes.com

Multiple Sclerosis: Recent studies suggest a role for KOR agonists in animal models of multiple sclerosis. mdpi.com

Further preclinical and clinical investigations are necessary to determine if levallorphan's specific receptor profile could be therapeutically beneficial in these and other conditions.

Advanced Preclinical Models for Comprehensive Pharmacodynamic Profiling

To better understand the in vivo effects of levallorphan, the use of advanced preclinical models is essential. Traditional models have provided a foundational understanding, but more sophisticated approaches can offer deeper insights into its pharmacodynamic profile. nih.gov